Sompong Sansenya,
Yanling Hua,
Saowapa Chumanee
PMID: 29877224
DOI:
10.5650/jos.ess17238
Abstract
Aroma intensities of rice are correlated with the mixture of aroma compounds it contains. 2-acetyl-1-pyrroline (2AP) has been reported as a major aroma compound and as a characteristic compound in fragrant rice. In this study, Thai local cultivars were classified into fragrant and non-fragrant rice based on the 2AP content and molecular characterization. Local rice cultivars were also examined for their proline content and volatile compounds profile, which are important factors in determining aroma. The results suggested that 43 Thai local rice cultivars were classified into 25 fragrant rice cultivars and 18 non-fragrant cultivars. The type of fragrant rice cultivars included 16 non-colored and 9 colored rice cultivars, while the type of non-fragrant rice cultivars included 14 non-colored and 4 colored rice cultivars. The proline content of local rice cultivars was determined and showed no correlation with the 2AP content; however, the proline level appears to be associated with the environmental stress in the rice cultivation area. One hundred and forty volatile compounds were identified from local rice cultivars. Among the detected compounds, 18 volatile compounds, including hexanal 1-pentanol octanal (E)-2-heptenal 6-methyl-5-hepten-2-one 1-hexanol nonanal 2-butoxy-ethanol (E)-2-octenal 1-tetradecene 1-octen-3-ol decanal benzaldehyde (E)-2-nonenal 1-nonanol benzyl alcohol isovanillin and vanillin contributed to the aroma intensities of both fragrant and non-fragrant rice. Aroma compounds were more abundant in fragrant than in non-fragrant rice. Moreover, the levels of aroma compounds recorded in non-colored cultivars were higher than those in colored rice cultivars. In contrast, the 2AP content of colored rice cultivars was higher than that in non-colored rice cultivars. Our findings may assist rice breeding programs in producing a new aromatic genotype rice with high potential aroma intensities.
Ana C de Carvalho,
Natália Girola,
Carlos R de Figueiredo,
André C Machado,
Lívia S de Medeiros,
Rafael C Guadagnin,
Luciano Caseli,
Thiago A M Veiga
PMID: 30380449
DOI:
10.1016/j.bioorg.2018.10.029
Abstract
Twenty-one isovanillin derivatives were prepared in order to evaluate their cytotoxic properties against the cancer cell lines B16F10-Nex2, HL-60, MCF-7, A2058 and HeLa. Among them, seven derivatives exhibited cytotoxic activity. We observed that for obtaining smaller IC
values and for increasing the index of selectivity, two structural features are very important when compared with isovanillin (1); a hydroxymethyl group at C-1 and the replacement of the hydroxyl group at C-3 by different alkyl groups. As the lipophilicity of the compounds was changed, we decided to investigate the interaction of the cytotoxic isovallinin derivatives on cell membrane models through Langmuir monolayers by employing the lipids DPPC (1,2-diplamitoyl-sn-glycero-3-phosphocoline) and DPPS (1,2-diplamitoyl-sn-glycero-3-phosphoserine). The structural changes on the scaffold of the compounds modulated the interaction with the phospholipids at the air-water interface. These results were very important to understand the biophysical aspects related to the interaction of the cytotoxic compounds with the cancer cell membranes.
Noémi Kálmán,
Erzsébet Magyarné-Jeszenszki,
Tibor Kurtán,
Sándor Antus
PMID: 24809163
DOI:
Abstract
As a continuation of our studies on the relationship between structure and sweet taste of isovanilline-type sweeteners, (3-hydroxy-4-methoxy)benzyl-benzoate (17) and -salicylate (17c), analogues of dihydrochalcone-type sweetener analogues of (+)-phyllodulcin [(+)-5] and CH-401 (14c) have been synthesized. Surprisingly, 17c has been found to be tastless, while 17e was slightly sweet. These observations could be explained by the current hypothesis on the receptor model for isovanilline-type sweet derivatives.
Balakrishna Dulla,
Neelima D Tangellamudi,
Sridhar Balasubramanian,
Swapna Yellanki,
Raghavender Medishetti,
Rakesh Kumar Banote,
Girish Hari Chaudhari,
Pushkar Kulkarni,
Javed Iqbal,
Oliver Reiser,
Manojit Pal
PMID: 24576957
DOI:
10.1039/c3ob42460j
Abstract
The intramolecular 1,3-dipolar cycloaddition of isovanillin derived N-aryl hydroxylamines possessing ortho-allylic dipolarophiles affords novel benzo analogues of tricyclic isoxazolidines that can be readily transformed into functionalized lactams, γ-aminoalcohols and oxazepines. The corresponding N-unsubstituted hydroxylamines give rise to tetrahydroisoquinolines. Anxiogenic properties of these compounds are tested in zebra fish.
Xiang Zhang,
Shu He,
Xiaolei Hu,
Jing Wu,
Xinpeng Li,
Fei Liao,
Xiaolan Yang
PMID: 30843483
DOI:
10.2174/1386207322666190306142810
Abstract
Human full-length cyclic nucleotide phosphodiesterase isozyme 4B2 (hPDE4B2) as the target for screening and characterizing inhibitors suffers from low activity yield and the coexistence of two conformational states bearing different affinities for (R)-rolipram. Hence, the 152~528 truncate of hPDE4B2 existing only in the low-affinity conformation state for (R)-rolipram was compared against the full-length hPDE4B2 to characterize inhibitors.
With 6His-SUMO tag at the N-terminus, both the full-length hPDE 4B2 (SF-hPDE4B2) and the 152~528 truncate (ST-hPDE4B2) were expressed in Escherichia coli cells, purified through Ni-NTA column and compared for the characterization of inhibitors. The inhibition constants (Ki) of some synthesized rolipram analogues against both targets were determined with 96-well microplate through the coupled action of monophosphatase on AMP and spectrophotometric assay of phosphate with malachite green.
After affinity purification with Ni2+-NTA column, ST-hPDE4B2 showed about 30-fold higher specific activity and 100-fold higher activity yield than SF-hPDE4B2; Ki of (R)-rolipram on ST-hPDE4B2 was consistent with that on the low-affinity state of the untagged full-length hPDE4B2 expressed in insect cells. Of some representative rolipram analogues as inhibitors, a dual-logarithm model quantitatively described their monotonic association, and Ki from 0.010 mM to 8.5 mM against SF-hPDE4B2 was predicted from Ki against ST-hPDE4B2, supporting the discovery of consistent hits by the use of both targets with a pair of properly-set cutoffs.
ST-hPDE4B2 with much higher activity yield may be a favorable alternative target to characterize/screen rolipram analogues as hPDE4B inhibitors in high-throughput mode.
Min Chen,
Fang Hu,
Feng Li,
Zhi Zhao,
Ying Zhou
PMID: 22500422
DOI:
Abstract
To study the chemical constituents from Fructus Toosendan.
Isolation and identification were carried out by using various chromatography techniques and spectral methods.
Ten compounds were isolated and identified as n-Hentriacontane (I), Octacosyl alcohol (II), Stearic acid (III), Linoleic acid (IV), Isovanillin (V), Vanillin (VI), Vanillic acid (VII), Ohchinal (VIII), Succinic acid (IX) and Homoeriodictyol (X).
Compounds V, VII, IX, X are isolated from this genus and compounds I, II, III are obtained from this plant for the first time.
V Balachandran,
K Parimala
PMID: 22542395
DOI:
10.1016/j.saa.2012.03.087
Abstract
This study is a comparative analysis of FT-IR and FT-Raman spectra of vanillin (3-methoxy-4-hydroxybenzaldehyde) and isovanillin (3-hydroxy-4-methoxybenzaldehyde). The molecular structure, vibrational wavenumbers, infrared intensities, Raman scattering activities were calculated for both molecules using the B3LYP density functional theory (DFT) with the standard 6-311++G(∗∗) basis set. The computed values of frequencies are scaled using multiple scaling factors to yield good coherence with the observed values. The calculated harmonic vibrational frequencies are compared with experimental FT-IR and FT-Raman spectra. The geometrical parameters and total energies of vanillin and isovanillin were obtained for all the eight conformers (a-h) from DFT/B3LYP method with 6-311++G(∗∗) basis set. The computational results identified the most stable conformer of vanillin and isovanillin as in the "a" form. Non-linear properties such as electric dipole moment (μ), polarizability (α), and hyperpolarizability (β) values of the investigated molecules have been computed using B3LYP quantum chemical calculation. The calculated HOMO and LUMO energies show that charge transfer occurs within the molecules.
Po-Yuan Chen,
Keng-Shiang Huang,
Chin-Chuan Tsai,
Tzu-Pin Wang,
Eng-Chi Wang
PMID: 22934626
DOI:
10.1021/ol302256y
Abstract
A novel, concise and efficient synthesis of substituted isocoumarins is disclosed. o-Allylbenzaldehydes prepared from isovanillin were mediated by PdCl(2)-CuCl(2) in water to undergo a domino reaction sequence, including 6-exo-trig cyclization, the addition of water, the elimination of PdHCl, the isomerization of carbon-carbon double bond, the oxidation of hemiacetals with the elimination of PdHCl, and regeneration of PdCl(2)in situ to yield a series of new substituted isocoumarins in high yields, in one pot.
Caitlin Cole,
Thomas Burgoyne,
Annie Lee,
Lisa Stehno-Bittel,
Gene Zaid
PMID: 26243305
DOI:
10.1186/s12906-015-0774-5
Abstract
Arum palaestinum is a plant commonly found in the Middle East that is ingested as an herbal remedy to fight cancer. However, no studies have examined the direct effect of the plant/plant extract on tumor growth in an animal model.
Verified prostate cancer cells were plated as 3D spheroids to determine the effect of extract from boiled Arum Palaestinum Boiss roots. In addition, male NU/NU mice (8 weeks old) with xenograft tumors derived from the prostate cancer cell line were treated daily with 1000 mg/kg body weight gavage of the suspension GZ17. The tumor growth was measured repeatedly with calipers and the excised tumors were weighed at the termination of the 3 week study. Control mice (10 mice in each group) received vehicle in the same manner and volume.
The number of live prostate cancer cells declined in a dose/dependent manner with a 24 h exposure to the extract at doses of 0.015 to 6.25 mg/mL. A fortified version of the extract (referred to as GZ17) that contained higher levels of isovanillin, linolenic acid and β-sitosterol had a stronger effect on the cell death rate, shifting the percentage of dead cells from 30 % to 55 % at the highest dose while the vehicle control had no effect on cell numbers. When GZ17 was applied to non-cancer tissue, in this case, human islets, there was no cell death at doses that were toxic to treated cancer cells. Preliminary toxicity studies were conducted on rats using an up-down design, with no signs of toxic effect at the highest dose. NU/NU mice with xenograft prostate tumors treated with GZ17 had a dramatic inhibition of tumor progression, while tumors in the control group grew steadily through the 3 weeks. The rate of tumor volume increase was 73 mm(3)/day for the vehicle group and 24 mm(3)/day for the GZ17 treated mice. While there was a trend towards lower excised tumor weight at study termination in the GZ17 treatment group, there was no statistical difference.
Fortified Arum palaestinum Boiss caused a reduction in live cells within prostate cancer spheroids and blocked tumor growth in xenografted prostate tumors in mice without signs of toxicity.
Vikalp Vishwakarma,
Jacob New,
Dhruv Kumar,
Vusala Snyder,
Levi Arnold,
Emily Nissen,
Qingting Hu,
Nikki Cheng,
David Miller,
Ahia Rael Thomas,
Yelizaveta Shnayder,
Kiran Kakarala,
Terance Ted Tsue,
Douglas A Girod,
Sufi Mary Thomas
PMID: 30111862
DOI:
10.1038/s41598-018-29683-1
Abstract
Head and neck squamous cell carcinoma (HNSCC) is associated with low survival, and the current aggressive therapies result in high morbidity. Nutraceuticals are dietary compounds with few side effects. However, limited antitumor efficacy has restricted their application for cancer therapy. Here, we examine combining nutraceuticals, establishing a combination therapy that is more potent than any singular component, and delineate the mechanism of action. Three formulations were tested: GZ17-S (combined plant extracts from Arum palaestinum, Peganum harmala and Curcuma longa); GZ17-05.00 (16 synthetic components of GZ17-S); and GZ17-6.02 (3 synthetic components of GZ17S; curcumin, harmine and isovanillin). We tested the formulations on HNSCC proliferation, migration, invasion, angiogenesis, macrophage viability and infiltration into the tumor and tumor apoptosis. GZ17-6.02, the most effective formulation, significantly reduced in vitro assessments of HNSCC progression. When combined with cisplatin, GZ17-6.02 enhanced anti-proliferative effects. Molecular signaling cascades inhibited by GZ17-6.02 include EGFR, ERK1/2, and AKT, and molecular docking analyses demonstrate GZ17-6.02 components bind at distinct binding sites. GZ17-6.02 significantly inhibited growth of HNSCC cell line, patient-derived xenografts, and murine syngeneic tumors in vivo (P < 0.001). We demonstrate GZ17-6.02 as a highly effective plant extract combination and pave the way for future clinical application in HNSCC.